molecular formula C11H12N2 B12935156 1-Methyl-5-(2-methylphenyl)-1H-imidazole CAS No. 920983-00-2

1-Methyl-5-(2-methylphenyl)-1H-imidazole

Cat. No.: B12935156
CAS No.: 920983-00-2
M. Wt: 172.23 g/mol
InChI Key: NGFQXZKUFFFJDF-UHFFFAOYSA-N
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Description

1-Methyl-5-(2-methylphenyl)-1H-imidazole is a substituted imidazole derivative characterized by a methyl group at the 1-position of the imidazole ring and a 2-methylphenyl substituent at the 5-position. This compound is synthesized via Suzuki–Miyaura cross-coupling reactions, where a brominated intermediate (e.g., compound 13 in ) is coupled with a boronic ester derivative (e.g., 14: 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole) using a palladium-based catalytic system (XantPhos Pd G3/Cs₂CO₃/DMF) . The total yield of this reaction is reported to be 10%, reflecting challenges in optimizing coupling efficiency for sterically hindered aryl groups .

The structural uniqueness of this compound lies in the ortho-methyl substitution on the phenyl ring, which introduces steric effects that influence both its physicochemical properties and reactivity. This feature distinguishes it from other 5-arylimidazole derivatives, such as those with para-substituted aryl groups (e.g., nitro or methoxy substituents) .

Properties

CAS No.

920983-00-2

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-methyl-5-(2-methylphenyl)imidazole

InChI

InChI=1S/C11H12N2/c1-9-5-3-4-6-10(9)11-7-12-8-13(11)2/h3-8H,1-2H3

InChI Key

NGFQXZKUFFFJDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=CN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(o-tolyl)-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of N-(o-tolyl)glycine with formaldehyde and ammonium acetate under acidic conditions. The reaction typically proceeds as follows:

  • N-(o-tolyl)glycine is reacted with formaldehyde in the presence of ammonium acetate.
  • The mixture is heated to promote cyclization, forming the imidazole ring.
  • The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of 1-Methyl-5-(o-tolyl)-1H-imidazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(o-tolyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The methyl and o-tolyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-5-(o-tolyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Reactivity : The ortho-methyl group in the target compound introduces steric hindrance, reducing coupling efficiency compared to para-substituted analogs (e.g., 4-nitrophenyl or 4-methoxyphenyl derivatives) .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3ac ) enhance electrophilicity at the imidazole ring, enabling further functionalization, whereas electron-donating groups (e.g., methoxy in 3aa ) improve solubility .
  • Synthetic Yields : Palladium-catalyzed direct C-5 arylation () generally achieves higher yields (78–85%) than Suzuki coupling for ortho-substituted derivatives (10%) .

Physicochemical Properties

  • Spectroscopic Data : The ortho-methyl group in the target compound would likely cause distinct upfield/downfield shifts in $ ^1H $ NMR compared to para-substituted analogs due to anisotropic effects .

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